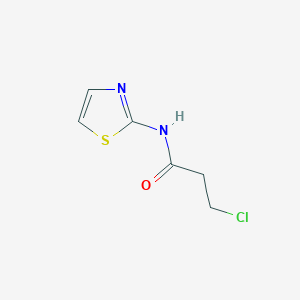
3-クロロ-N-(1,3-チアゾール-2-イル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-1,3-thiazol-2-ylpropanamide is a chemical compound with the molecular formula C6H7ClN2OS. It is characterized by the presence of a thiazole ring, a chlorine atom, and a propanamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
科学的研究の応用
3-Chloro-N-1,3-thiazol-2-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
Target of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting potential targets could be enzymes or receptors involved in pain and inflammation pathways.
Biochemical Pathways
Based on the observed analgesic and anti-inflammatory activities of similar compounds , it can be hypothesized that the compound may influence pathways related to pain perception and inflammation.
Result of Action
Based on the activities of similar compounds , it can be inferred that the compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-1,3-thiazol-2-ylpropanamide typically involves the reaction of 2-aminothiazole with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-N-1,3-thiazol-2-ylpropanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
3-Chloro-N-1,3-thiazol-2-ylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-1,3-thiazol-2-ylpropanamide
- 3-Bromo-N-1,3-thiazol-2-ylpropanamide
- 3-Chloro-N-1,3-thiazol-2-ylbutanamide
Uniqueness
3-Chloro-N-1,3-thiazol-2-ylpropanamide is unique due to the specific positioning of the chlorine atom and the propanamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
3-chloro-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVBJWYICRJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
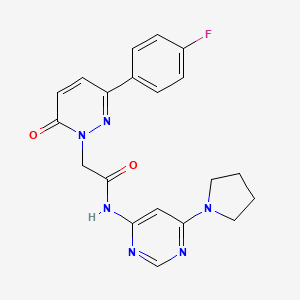
![2-(4-ethoxyphenyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2525400.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)
![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)
![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)
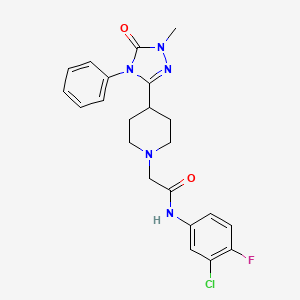
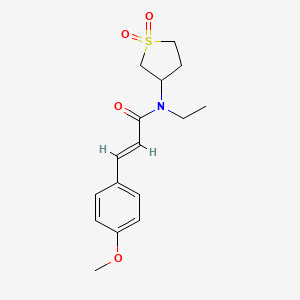

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)
![3-({[1-(benzenesulfonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2525413.png)
![benzofuran-2-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2525414.png)
![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)
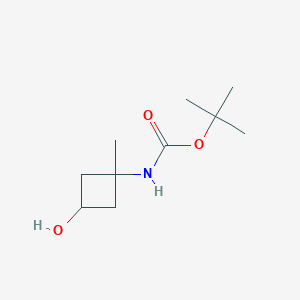
![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)
